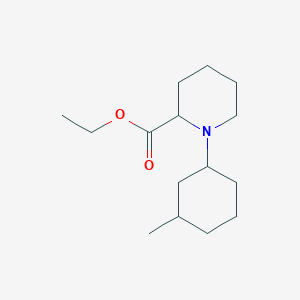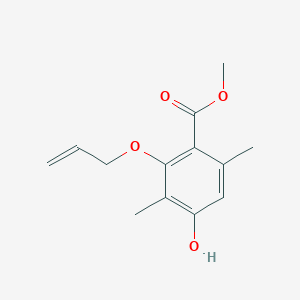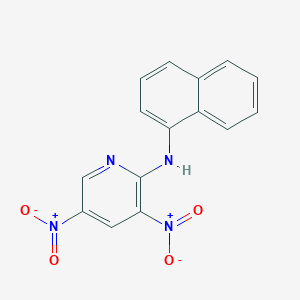![molecular formula C16H23NO3S B5060071 4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)
4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine” is an organic compound containing functional groups such as ether, thioamide, and morpholine . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The morpholine ring provides a cyclic structure, while the isobutoxy and methoxy groups are likely to add further complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, ethers can participate in reactions such as cleavage and condensation, while thioamides can undergo reactions such as hydrolysis and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by factors such as its molecular structure, the presence of polar and nonpolar regions, and the specific functional groups it contains .Safety and Hazards
Propiedades
IUPAC Name |
[3-methoxy-4-(2-methylpropoxy)phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)11-20-14-5-4-13(10-15(14)18-3)16(21)17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCYCSFGOLBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Benzyl-13-tert-butyl-3-sulfanylidene-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B5059999.png)

![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde](/img/structure/B5060015.png)
![2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-hydroxyphenyl)acrylamide](/img/structure/B5060025.png)
![4-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B5060031.png)

![(3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5060045.png)
![6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)

![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
![1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5060088.png)
